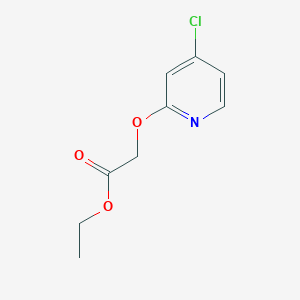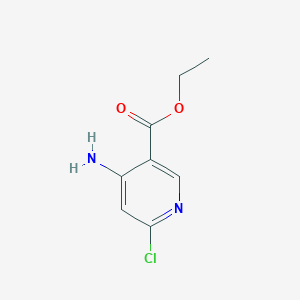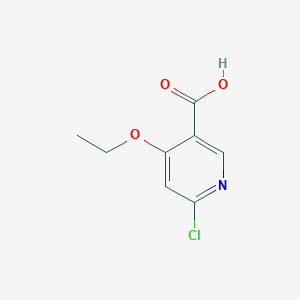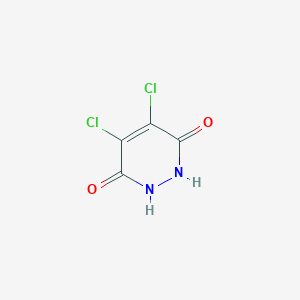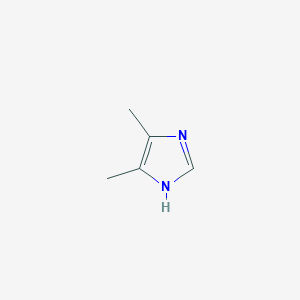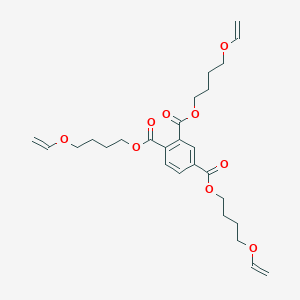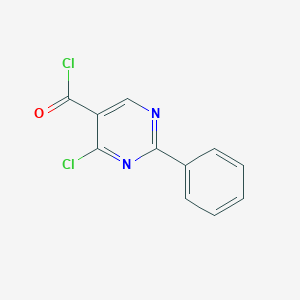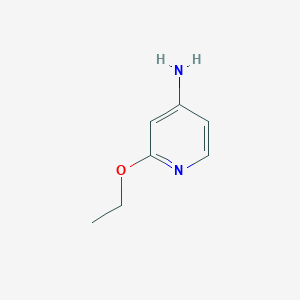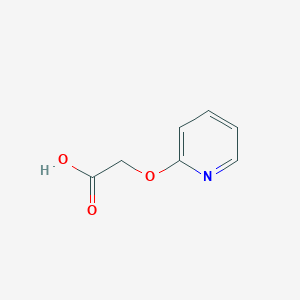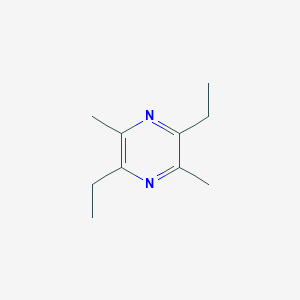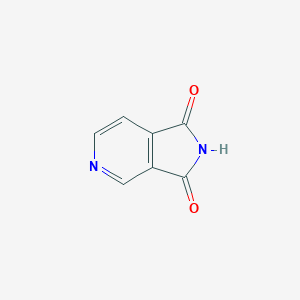
3,4-Pyridinedicarboximide
Descripción general
Descripción
Mecanismo De Acción
Target of Action
It has been suggested that these compounds display a weak affinity (in micromolar concentration) to μ-opioid receptors .
Mode of Action
It is known that the derivatives of 3,4-pyridinedicarboximide exhibit significant analgesic activity . This suggests that they may interact with their targets, such as the μ-opioid receptors, to modulate pain perception.
Biochemical Pathways
Given its potential interaction with μ-opioid receptors, it may influence opioid signaling pathways, which play a crucial role in pain perception and response .
Pharmacokinetics
The thermal stability of these compounds has been studied , which could have implications for their bioavailability and pharmacokinetics.
Result of Action
They have exhibited potent analgesic activity, which was superior to that of acetylsalicylic acid . Furthermore, most of the investigated imides suppressed significantly spontaneous locomotor activity in mice and prolonged barbiturate sleep of these animals .
Action Environment
It has been noted that solid form diversity of pharmaceutical substances may influence the efficacy and safety of drug products . Therefore, factors such as temperature, pH, and the presence of other substances could potentially influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
It has been suggested that the derivatives of 3,4-Pyridinedicarboximide cause significant analgesic activity in animal tests
Cellular Effects
It has been reported that the derivatives of this compound have exhibited potent analgesic activity, which was superior to that of acetylsalicylic acid . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still under study.
Molecular Mechanism
It has been suggested that these compounds display a weak affinity (in micromolar concentration) to μ-opioid receptors
Temporal Effects in Laboratory Settings
A study was conducted to understand the thermal stability of these compounds and to establish a solid-state polymorphism
Dosage Effects in Animal Models
In animal models, it has been reported that the derivatives of this compound cause significant analgesic activity and do not display any noticeable toxic effects (LD 50 > 2000 mg/kg)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-pyridinedicarboximide typically involves the reaction of 3,4-pyridinedicarboxylic acid with ammonia or primary amines. One common method includes the use of bromine in an alkaline medium. For instance, this compound can be synthesized by dissolving 3,4-pyridinedicarboxylic acid in sodium hydroxide, followed by the addition of bromine at low temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Pyridinedicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the imide group to amine derivatives.
Substitution: The imide group can be substituted with various nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imides depending on the nucleophile used
Aplicaciones Científicas De Investigación
3,4-Pyridinedicarboximide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including analgesic and sedative effects.
Medicine: Investigated for its potential use in pain management and as a sedative agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis
Comparación Con Compuestos Similares
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Azaisoindolinone derivatives: These compounds are structurally related and have been studied for their potential therapeutic applications
Uniqueness: 3,4-Pyridinedicarboximide stands out due to its specific combination of analgesic and sedative properties, which are superior to those of some commonly used analgesics like acetylsalicylic acid and even morphine in certain tests .
Propiedades
IUPAC Name |
pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)7(11)9-6/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSABZBUTDSWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196891 | |
| Record name | 3,4-Pyridinedicarboximide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4664-01-1 | |
| Record name | 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4664-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchomeronimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Pyridinedicarboximide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Pyridinedicarboximide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Pyridinedicarboximide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINCHOMERONIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0F2A90A07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common structural modifications of 3,4-pyridinedicarboximide explored in research?
A1: Research often focuses on modifying this compound at the nitrogen atom. This includes incorporating various substituents like acetic, propionic, and butyric acid derivatives [], as well as more complex groups like arylpiperazines [] and hydroxyalkyl chains []. These modifications aim to investigate the impact on the compound's properties and potential biological activities.
Q2: How does the substitution pattern on the this compound core affect its fragmentation pattern under electron ionization mass spectrometry?
A2: Studies using electron ionization mass spectrometry at 70 eV reveal that the fragmentation pattern of N-substituted 3,4-pyridinedicarboximides is heavily influenced by the nature of the N-substituent. For instance, derivatives with acetic, propionic, and butyric acid substituents exhibit distinct dominant fragmentation pathways []. This information is crucial for structural elucidation and identification of these compounds.
Q3: Can you elaborate on the synthesis of pyrazine- or pyridine-ring-fused macrocycles using this compound as a building block?
A3: Researchers have successfully synthesized novel pyrazine-, 2,3-pyridine-, or 3,4-pyridine-ring-fused tetraazachlorins (TACs), tetraazabacteriochlorins (TABCs), and tetraazaisobacteriochlorins (TAiBCs) []. This involved a mixed condensation reaction of tetramethylsuccinonitrile with either 2,3-dicyano-5,6-diethylpyrazine, 2,3-dicyanopyridine, or this compound in the presence of nickel chloride. This approach highlights the versatility of this compound as a precursor for constructing complex macrocyclic structures with potential applications in various fields.
Q4: What are the potential applications of this compound derivatives in medicinal chemistry?
A4: Studies have shown that some this compound derivatives exhibit promising biological activities. For example, certain N-substituted derivatives display depressive effects on the central nervous system []. Furthermore, 4-ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]-propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine, a this compound derivative, exhibits analgesic activity []. These findings suggest the potential of this class of compounds for developing new therapeutic agents.
Q5: How does the stability of 4-methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione vary with pH?
A5: The stability of 4-methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is significantly influenced by pH []. Kinetic studies using high-performance liquid chromatography (HPLC) revealed that this compound undergoes degradation through specific acid-catalyzed and spontaneous water-catalyzed hydrolysis. Understanding the pH-dependent stability is crucial for optimizing formulation strategies and storage conditions for this potential drug candidate.
Q6: What analytical techniques are commonly employed to study this compound and its derivatives?
A6: Researchers utilize a range of analytical techniques to investigate this compound derivatives. These include: * Electron ionization mass spectrometry (EI-MS): To determine fragmentation patterns and elucidate structures []. * High-performance liquid chromatography (HPLC): For separation, quantification, and studying the stability of the compounds [, ]. * Thin-layer chromatography (TLC): As a complementary technique for separation and analysis of the compounds and their degradation products []. * UV-Vis Spectroscopy: Investigating the optical properties of pyrazine- or pyridine-ring-fused macrocycles derived from this compound [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

